Copper;1,1,1-trifluoropentane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with other metal ions such as nickel(II), cobalt(II), and iron(III).
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve aqueous solutions at 25°C and 0.5 mol dm⁻³ ionic strength.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.
Scientific Research Applications
Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of Copper;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The compound reacts primarily with the enol tautomer of the β-diketone, while the keto-tautomer remains inert . This selective reactivity allows it to act as a chelating agent, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (AA): Similar structure but lacks the trifluoromethyl group.
Hexafluoroacetylacetone (HFAA): Contains six fluorine atoms, making it more electron-withdrawing than Copper;1,1,1-trifluoropentane-2,4-dione.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
14324-82-4 |
---|---|
Molecular Formula |
C10H10CuF6O4 |
Molecular Weight |
371.72 g/mol |
IUPAC Name |
copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |
InChI Key |
DAWRQFGRHOWZRV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |
14324-82-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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